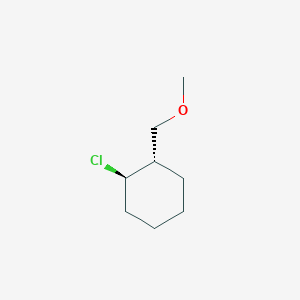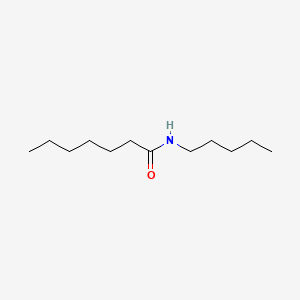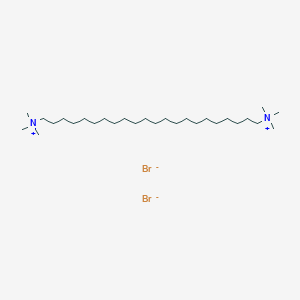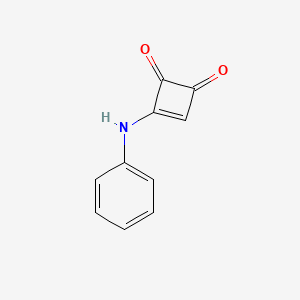![molecular formula C9H8F6O4 B14479190 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one CAS No. 65594-12-9](/img/structure/B14479190.png)
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one is a fluorinated organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: A fluorinated alcohol with similar properties but different applications.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
2,2,2-Trifluoroethanol: A fluorinated alcohol with applications in both chemistry and biology .
Uniqueness
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one stands out due to its bicyclic structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in specialized applications where these properties are essential.
Propriétés
Numéro CAS |
65594-12-9 |
|---|---|
Formule moléculaire |
C9H8F6O4 |
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
2,4,6,6,7,7-hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H8F6O4/c1-17-6-4(10)3(16)5(11)7(18-2,19-6)9(14,15)8(6,12)13/h4-5H,1-2H3 |
Clé InChI |
LYFSYZKYRHYFHT-UHFFFAOYSA-N |
SMILES canonique |
COC12C(C(=O)C(C(O1)(C(C2(F)F)(F)F)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


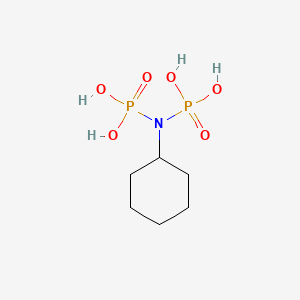
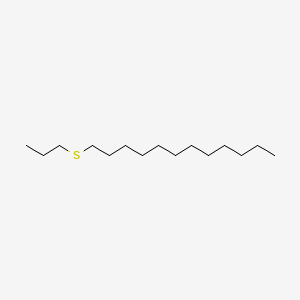
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
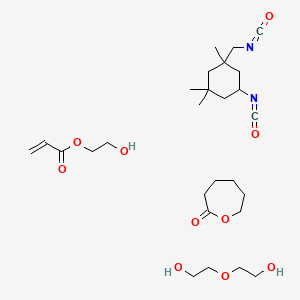
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
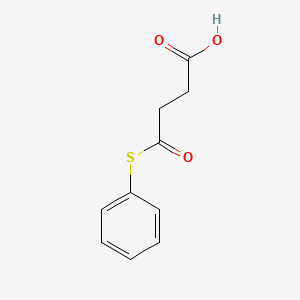
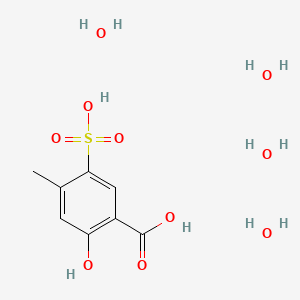
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
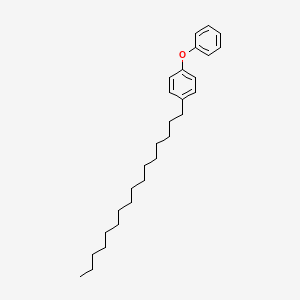
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
